Bis(2-ethylhexyl) sulfoxide
Overview
Description
Bis(2-ethylhexyl) sulfoxide: is an organic compound with the molecular formula C₁₆H₃₄OS. It is a sulfoxide derivative of bis(2-ethylhexyl) sulfide. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2-ethylhexyl) sulfoxide can be synthesized from bis(2-ethylhexyl) sulfide through oxidation. One common method involves the use of trifluoroacetyl peroxide in trifluoroacetic acid at low temperatures . The reaction conditions typically include maintaining the temperature at 0°C to ensure controlled oxidation.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale oxidation processes. These processes may use different oxidizing agents and catalysts to achieve high yields and purity. The specific details of industrial production methods are often proprietary and vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions: Bis(2-ethylhexyl) sulfoxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to the corresponding sulfone.
Reduction: Reduction of this compound can revert it to bis(2-ethylhexyl) sulfide.
Substitution: The sulfoxide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various nucleophiles can be used under different conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Bis(2-ethylhexyl) sulfone.
Reduction: Bis(2-ethylhexyl) sulfide.
Substitution: Products depend on the nucleophile used in the reaction.
Scientific Research Applications
Chemistry: Bis(2-ethylhexyl) sulfoxide is used as a solvent and extractant in various chemical processes. It is particularly effective in the extraction of metal ions from aqueous solutions .
Biology: In biological research, this compound is used to study the effects of sulfoxides on cellular processes. It can act as a model compound to understand the behavior of similar sulfoxides in biological systems.
Industry: In industrial applications, this compound is used as a plasticizer and stabilizer in the production of polymers and other materials. Its unique chemical properties make it suitable for enhancing the flexibility and durability of various products .
Mechanism of Action
The mechanism of action of bis(2-ethylhexyl) sulfoxide involves its interaction with molecular targets such as enzymes and receptors. The sulfoxide group can form hydrogen bonds and other interactions with these targets, affecting their activity and function. The specific pathways involved depend on the context in which the compound is used, such as in chemical reactions or biological systems.
Comparison with Similar Compounds
Bis(2-ethylhexyl) sulfide: The precursor to bis(2-ethylhexyl) sulfoxide, differing by the oxidation state of the sulfur atom.
Bis(2-ethylhexyl) sulfone: The fully oxidized form of bis(2-ethylhexyl) sulfide.
Bis(2-ethylhexyl) phosphate: A related compound with a phosphate group instead of a sulfoxide group.
Uniqueness: this compound is unique due to its intermediate oxidation state, which allows it to participate in a variety of chemical reactions. Its ability to act as both an oxidizing and reducing agent, depending on the conditions, makes it versatile in different applications.
Properties
IUPAC Name |
3-(2-ethylhexylsulfinylmethyl)heptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H34OS/c1-5-9-11-15(7-3)13-18(17)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRIEACWYQKVQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CS(=O)CC(CC)CCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H34OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50396788 | |
Record name | Bis(2-ethylhexyl) sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82374-34-3 | |
Record name | Bis(2-ethylhexyl) sulfoxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50396788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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